molecular formula C16H21NO6 B14524078 Methyl 3-[bis(3-methoxy-3-oxopropyl)amino]benzoate CAS No. 62323-05-1

Methyl 3-[bis(3-methoxy-3-oxopropyl)amino]benzoate

Cat. No.: B14524078
CAS No.: 62323-05-1
M. Wt: 323.34 g/mol
InChI Key: LIHWQEICMYRMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[bis(3-methoxy-3-oxopropyl)amino]benzoate is a chemical compound with the molecular formula C16H21NO6. It is known for its unique structure, which includes a benzoate group attached to a bis(3-methoxy-3-oxopropyl)amino moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[bis(3-methoxy-3-oxopropyl)amino]benzoate typically involves the reaction of methyl 3-aminobenzoate with 3-methoxy-3-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[bis(3-methoxy-3-oxopropyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-[bis(3-methoxy-3-oxopropyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[bis(3-methoxy-3-oxopropyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((3-methoxy-3-oxopropyl)(4-methoxybenzyl)amino)-3-oxopropanoate
  • Methyl 3-({3-[bis(3-methoxy-3-oxopropyl)amino]propyl}(methyl)amino)propanoate

Uniqueness

Methyl 3-[bis(3-methoxy-3-oxopropyl)amino]benzoate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

62323-05-1

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

IUPAC Name

methyl 3-[bis(3-methoxy-3-oxopropyl)amino]benzoate

InChI

InChI=1S/C16H21NO6/c1-21-14(18)7-9-17(10-8-15(19)22-2)13-6-4-5-12(11-13)16(20)23-3/h4-6,11H,7-10H2,1-3H3

InChI Key

LIHWQEICMYRMOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN(CCC(=O)OC)C1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.